9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione
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Overview
Description
3-Chloro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6Cl2O2S . It has an average mass of 225.092 Da and a monoisotopic mass of 223.946548 Da .
Synthesis Analysis
3-Chloro-4-methylbenzenesulfonyl chloride can be prepared from 4-methylbenzenesulfonyl chloride via chlorination . It may be used in the synthesis of 2-chloro 4-methylsulfonamide benzylamine .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylbenzenesulfonyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 305.7±35.0 °C at 760 mmHg, and a flash point of 138.7±25.9 °C . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Chemical Reactions
Studies on compounds with similar structures or functional groups have focused on their synthesis and the exploration of their chemical reactivity. For instance, the synthesis of novel derivatives of pyran and other cyclic compounds via one-pot reactions demonstrates the interest in creating complex molecules for further chemical exploration (Ghorbani‐Vaghei et al., 2014) RSC Advances. Additionally, reactions involving homobenzvalenes and various reagents indicate a rich area of study in the formation of new molecular structures with unique properties (Lang et al., 1990) Chemische Berichte.
Potential Pharmaceutical Applications
Research on molecules with similar structural complexity has also extended to the exploration of potential pharmaceutical applications. For example, the synthesis of racemic tetrahydro-1H-benzazepine-diones as antagonists for NMDA and AMPA receptors suggests that complex molecules can be tailored for specific interactions with biological targets (Guzikowski et al., 1997) Journal of Medicinal Chemistry.
Safety and Hazards
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)sulfonylbenzo[c][1,2]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S2/c1-13-10-11-14(12-17(13)20)26(22,23)21-18-8-4-2-6-15(18)16-7-3-5-9-19(16)27(21,24)25/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXBRHPTZKKWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=CC=CC=C4S2(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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